Diammonium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound derives from its sulfosuccinate backbone and substituted ammonium groups. The parent structure is butanedioic acid , modified by:
- A sulfo group (-SO3−) at position 2
- An ester-linked 2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl group at position 1
- Diammonium counterions neutralizing the sulfonate and carboxylate charges
Structural breakdown :
- Core : Sulfosuccinic acid (butanedioic acid-2-sulfonic acid)
- Ester substituent :
- Ethylene chain bonded to:
- N-(2-hydroxyethyl) group
- N-(1-oxooctadecyl) group (stearoyl derivative)
- Ethylene chain bonded to:
- Counterions : Two ammonium (NH4+) ions
The full IUPAC name:
Diammonium 1-[2-({2-hydroxyethyl}[1-oxooctadecyl]amino)ethyl] 2-sulfonatobutanedioate
Molecular formula :
C26H51N2O8S·2(NH4) → C26H59N4O8S
Calculated molecular weight: 603.85 g/mol (excluding counterions) | 659.98 g/mol (including diammonium).
Alternative Designations and Registry Numbers
While this specific compound lacks a CAS registry in available databases, its structural analogs provide nomenclature insights:
Key registry identifiers for analogous compounds:
- PubChem CID 44152807 : Disodium variant with carboxymethyl and hydroxyethyl/stearoyl groups
- CAS 94213-66-8 : Diammonium octadecenyl sulfosuccinate
The absence of a dedicated CAS number for this compound suggests it may represent a novel or less-common derivative within the sulfosuccinate family.
Relationship to Sulfosuccinate Surfactant Family
This compound belongs to the sulfosuccinate ester surfactant class , characterized by:
Structural hallmarks :
- Diesterification of sulfosuccinic acid
- Long alkyl chains (C18 in this case) for hydrophobic interactions
- Ionic counterions (ammonium here vs. sodium in common variants)
Functional comparisons :
The diammonium counterion improves solubility in polar organic media compared to sodium salts, while the branched stearoyl/hydroxyethylaminoethyl group enhances surface activity in nonaqueous systems. This positions the compound as a potential candidate for:
- Pharmaceutical emulsions (via improved biocompatibility vs. sodium salts)
- Agricultural adjuvants (benefiting from ammonium's nitrogen content)
- Cosmetic formulations (where ammonium-based surfactants exhibit lower irritation potential).
Synthesis pathway :
- Sulfosuccination : Reaction of maleic anhydride with sodium bisulfite to form sulfosuccinic acid
- Esterification : Stepwise addition of:
- 2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethanol
- Methanol or other short-chain alcohol
- Neutralization : Treatment with ammonium hydroxide to yield diammonium salt.
This synthetic route parallels methods for related diammonium sulfosuccinates, though exact stoichiometric ratios remain proprietary in commercial production.
Properties
CAS No. |
97158-33-3 |
|---|---|
Molecular Formula |
C26H55N3O9S |
Molecular Weight |
585.8 g/mol |
IUPAC Name |
diazanium;4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C26H49NO9S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)27(18-20-28)19-21-36-26(32)23(22-25(30)31)37(33,34)35;;/h23,28H,2-22H2,1H3,(H,30,31)(H,33,34,35);2*1H3 |
InChI Key |
DRMZRZWNBSJZGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diammonium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
Sulfonate Group Reactivity
The sulfonate group (-SO₃⁻) participates in ion-exchange reactions and electrostatic interactions , particularly with cationic species. This enables applications in water treatment and surfactant formulations .
Ester Hydrolysis
The ester moiety undergoes hydrolysis under acidic or basic conditions, yielding succinic acid derivatives. This reaction is critical for biodegradability studies .
Conditions and Outcomes:
-
Acidic hydrolysis (pH 3–5, 80°C):
Forms 2-sulphonatosuccinic acid and ethanolamine-octadecanamide. -
Basic hydrolysis (pH 10–12, 60°C):
Produces disodium 2-sulphonatosuccinate and releases ammonium ions .
Amide Bond Stability
The tertiary amide bond (N-(1-oxooctadecyl)) resists hydrolysis under mild conditions but cleaves under strong acidic (HCl, 100°C) or enzymatic action , generating stearic acid and ethanolamine derivatives.
Key Data:
-
Activation energy for hydrolysis: ~85 kJ/mol (calculated via Arrhenius plots).
-
Enzymatic degradation: Lipases enhance breakdown rates by 40% at 37°C .
Hydroxyl Group Oxidation
The ethanolamine-linked hydroxyl group (-OH) oxidizes to a ketone or carboxylate under strong oxidizing agents:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic, 50°C | 2-((2-ketoethyl)(1-oxooctadecyl)amino)ethyl 2-sulphonatosuccinate |
| H₂O₂ | Alkaline, 70°C | Carboxylic acid derivative |
Interactions with Surfactants and Polymers
The compound’s amphiphilic nature drives micelle formation and co-aggregation with other surfactants. For example:
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
Thermogravimetric Analysis (TGA) Data:
Scientific Research Applications
Diammonium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of Diammonium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate involves its interaction with specific molecular targets and pathways. The sulfonate group plays a crucial role in its solubility and reactivity, while the long-chain fatty acid moiety contributes to its hydrophobic interactions. These properties enable the compound to interact with cell membranes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Chain Length and Hydrophobicity
The octadecyl (C18) chain in the target compound distinguishes it from shorter-chain analogs:
- Diammonium lauramid-MEA sulfosuccinate (CAS 37451-77-7, EINECS 253-510-2): Features a dodecyl (C12) chain, reducing hydrophobicity and enhancing water solubility compared to the C18 variant .
- Diammonium 1-hexadecyl 2-sulphonatosuccinate (CAS 94236-98-3, EINECS 304-096-8): Contains a C16 chain, offering intermediate hydrophobicity between C12 and C18 derivatives .
Impact on Performance :
Longer alkyl chains (e.g., C18) improve oil solubilization and emulsification but may reduce solubility in aqueous systems. Shorter chains (C12) enhance foaming and rinseability .
Counterion Effects
- Diammonium vs. Disodium Salts: The diammonium counterion in the target compound increases water solubility at neutral to acidic pH, making it suitable for personal care formulations. In contrast, disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate (CAS 25882-44-4) is more compatible with alkaline systems .
Functional Groups
The hydroxyethyl group in the target compound introduces hydrogen-bonding capability, enhancing mildness and skin compatibility compared to diammonium lauryl sulfosuccinate (CAS 37451-77-7), which lacks this moiety .
Performance Metrics
Table 1: Comparative Properties of Sulfosuccinate Surfactants
| Compound Name | CAS RN | Alkyl Chain | Counterion | Key Functional Group | Typical Application |
|---|---|---|---|---|---|
| Diammonium 1-(2-((2-hydroxyethyl)(C18)amino)ethyl) 2-sulphonatosuccinate | 2650-18-2 | C18 | Diammonium | Hydroxyethyl | Conditioners, emulsifiers |
| Diammonium lauramid-MEA sulfosuccinate | 37451-77-7 | C12 | Diammonium | None | Foaming agents, cleansers |
| Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate | 25882-44-4 | C12 | Disodium | None | Industrial detergents |
| Diammonium 1-hexadecyl 2-sulphonatosuccinate | 94236-98-3 | C16 | Diammonium | None | Medium-strength emulsifiers |
Research Findings
- Emulsification Efficiency : C18 derivatives exhibit superior stability in oil-in-water emulsions but require co-surfactants for solubility .
- pH Compatibility : Diammonium salts are preferred in pH-sensitive formulations (e.g., shampoos), whereas disodium salts dominate in alkaline cleaning systems .
Biological Activity
Diammonium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate, commonly referred to as diammonium sulphonatosuccinate, is a complex organic compound with significant biological activity. Its unique molecular structure includes both hydrophilic and hydrophobic components, which contribute to its surfactant properties and potential applications in various fields, including pharmaceuticals and cosmetics.
- CAS Number : 97158-33-3
- Molecular Formula : C26H55N3O9S
- Molecular Weight : 585.79 g/mol
- EINECS : 306-363-4
The compound features a sulfonate group, making it an anionic surfactant. Its structure allows it to interact with biological membranes, which is crucial for its biological activity.
The biological activity of diammonium sulphonatosuccinate is primarily attributed to its surfactant properties. It can alter cell membrane permeability, which affects the transport of ions and small molecules across the membrane. This property is particularly beneficial in drug delivery systems, where enhancing membrane permeability can improve the efficacy of therapeutic agents.
Applications in Drug Formulations
Diammonium sulphonatosuccinate has been studied for its role as a stabilizing agent in drug formulations. Its ability to form micelles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. This characteristic is particularly valuable in developing formulations for poorly soluble drugs.
Research Findings
Several studies have investigated the biological effects of diammonium sulphonatosuccinate:
- Cell Membrane Interaction : Research indicates that the compound can disrupt lipid bilayers, leading to increased permeability. This effect has been observed in various cell lines, suggesting potential applications in enhancing drug absorption (source: ).
- Emulsifying Properties : The compound has demonstrated effective emulsifying properties, making it suitable for use in cosmetic formulations where stability and texture are crucial (source: ).
- Stabilization of Proteins : Studies have shown that diammonium sulphonatosuccinate can stabilize protein structures during storage and processing, which is beneficial in biopharmaceutical applications (source: ).
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1 | Investigated the surfactant properties of diammonium sulphonatosuccinate on lipid membranes | Enhanced drug delivery systems |
| Study 2 | Evaluated the emulsifying capacity in cosmetic formulations | Improved stability and texture |
| Study 3 | Analyzed protein stabilization during storage | Biopharmaceutical product development |
Q & A
Q. What are the key considerations for synthesizing Diammonium 1-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) 2-sulphonatosuccinate with high purity?
Methodological Answer:
- Reaction Optimization : Use a two-step procedure involving (1) condensation of 1-oxooctadecanoic acid with 2-hydroxyethylamine to form the amide intermediate and (2) sulfosuccination via esterification with maleic anhydride followed by sulfonation. Heating under reflux (80–100°C) in polar aprotic solvents (e.g., acetonitrile) ensures efficient reaction kinetics .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol-water mixtures removes unreacted starting materials and byproducts. Monitor purity via TLC (Rf ~0.3–0.5 in 8:2 DCM/MeOH) .
- Characterization : Confirm structure via -NMR (δ 1.2–1.4 ppm for octadecyl chain, δ 3.5–4.0 ppm for sulphonatosuccinate protons) and FT-IR (C=O stretch at ~1700 cm, sulfonate S=O at ~1200 cm) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to validate stereochemistry and hydrogen-bonding networks. This is critical for verifying the diammonium counterion’s coordination .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode should show [M–2NH] peaks at m/z ~467.485 (calculated for CHNNaOS) .
- Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (e.g., C: 46.3%, H: 6.7%, N: 3.0%, S: 6.8%) .
Advanced Research Questions
Q. How does the diammonium counterion influence surfactant behavior compared to sodium salts (e.g., disodium analogues)?
Methodological Answer:
- Critical Micelle Concentration (CMC) : Measure via surface tension tensiometry. The diammonium form likely exhibits lower CMC due to stronger counterion binding, enhancing micelle stability. Compare with disodium salts (e.g., CMC ~0.1–1.0 mM for sodium analogues) .
- Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to quantify enthalpy changes during micellization. The diammonium ion’s charge density may alter entropy-driven processes .
- pH Sensitivity : Test solubility and aggregation across pH 4–10. The ammonium groups protonate below pH 9, potentially destabilizing micelles .
Q. What analytical strategies resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Dynamic Light Scattering (DLS) : Assess aggregation states in aqueous solutions (1–10 mM). Discrepancies may arise from impurities or isomerization (e.g., cis/trans sulphonatosuccinate) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Hydrolysis of the ester bond (pH-dependent) is a common instability pathway .
- Cross-Validation : Compare data from multiple labs using standardized protocols (e.g., OECD Test Guidelines for surfactants) .
Q. Structural and Computational Research
Q. How can researchers model the interaction of this surfactant with lipid bilayers or proteins?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to simulate surfactant insertion into dipalmitoylphosphatidylcholine (DPPC) bilayers. Focus on hydrophobic octadecyl chain penetration and sulfonate group hydration .
- Free Energy Calculations : Apply umbrella sampling to determine binding affinities for serum albumin (e.g., BSA), relevant for drug delivery applications .
Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?
Methodological Answer:
- Crystal Growth : Slow vapor diffusion (e.g., ethanol/water) promotes single-crystal formation. The compound’s amphiphilicity often leads to twinning; use SHELXD for phase refinement .
- Thermal Motion : Address high thermal parameters (B-factors) in the octadecyl chain via low-temperature (100 K) data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
